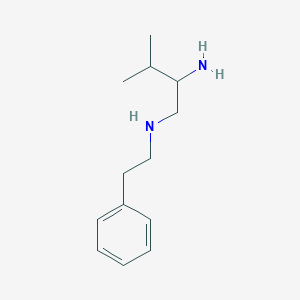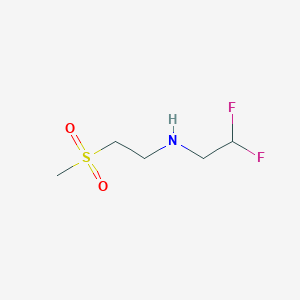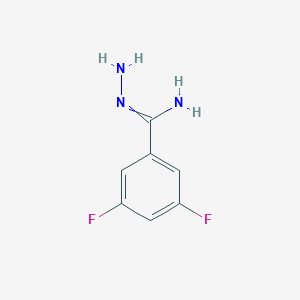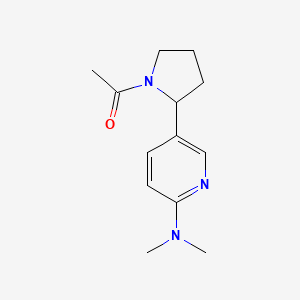
3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine is an organic compound that belongs to the class of diamines. Diamines are compounds containing two amino groups, which are essential in various chemical reactions and applications. This particular compound is characterized by its unique structure, which includes a phenylethyl group attached to the nitrogen atom and a methyl group on the butane chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine can be achieved through several methods. One common approach involves the reaction of 3-methylbutane-1,2-diamine with 2-phenylethyl bromide under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound with better control over reaction conditions, leading to higher yields and purity.
化学反应分析
Types of Reactions
3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted diamines depending on the electrophile used.
科学研究应用
3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the pathway involved.
相似化合物的比较
Similar Compounds
N1-Methyl-N1-phenylethane-1,2-diamine: Similar structure but lacks the methyl group on the butane chain.
N2,N3-bis((S)-1-phenylethyl)butane-2,3-diamine: Contains two phenylethyl groups and is used as a chiral auxiliary in asymmetric synthesis.
Uniqueness
3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and in research settings.
属性
分子式 |
C13H22N2 |
|---|---|
分子量 |
206.33 g/mol |
IUPAC 名称 |
3-methyl-1-N-(2-phenylethyl)butane-1,2-diamine |
InChI |
InChI=1S/C13H22N2/c1-11(2)13(14)10-15-9-8-12-6-4-3-5-7-12/h3-7,11,13,15H,8-10,14H2,1-2H3 |
InChI 键 |
MOEDREITOJXCRN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CNCCC1=CC=CC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(adamantan-1-yl)propylidene]hydroxylamine](/img/structure/B11821133.png)
![N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821140.png)



![N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B11821161.png)
![2-[[3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B11821179.png)
![N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine](/img/structure/B11821183.png)
![N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine](/img/structure/B11821190.png)
amine](/img/structure/B11821205.png)
![rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate](/img/structure/B11821206.png)


![N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11821220.png)
